iso-OMPA

Description

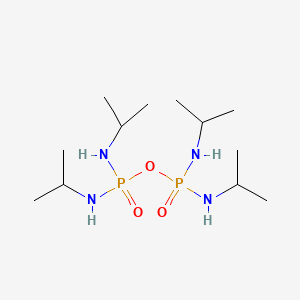

N,N',N'',N'''-Tetraisopropylpyrophosphamide. A specific inhibitor of pseudocholinesterases. It is commonly used experimentally to determine whether pseudo- or acetylcholinesterases are involved in an enzymatic process.

Structure

3D Structure

Properties

IUPAC Name |

N-[bis(propan-2-ylamino)phosphoryloxy-(propan-2-ylamino)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N4O3P2/c1-9(2)13-20(17,14-10(3)4)19-21(18,15-11(5)6)16-12(7)8/h9-12H,1-8H3,(H2,13,14,17)(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIMDJXKIMCMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=O)(NC(C)C)OP(=O)(NC(C)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965589 | |

| Record name | N,N',N'',N'''-Tetraisopropyldiphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-00-8 | |

| Record name | Iso-OMPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisopropylpyrophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N',N'',N'''-Tetraisopropyldiphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N'',N'''-tetraisopropyldiphosphoramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of iso-OMPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraisopropylpyrophosphoramide, commonly known as iso-OMPA, is a selective and irreversible organophosphorus inhibitor of butyrylcholinesterase (BChE). Its primary mechanism of action involves the covalent modification of the active site serine in BChE, leading to the enzyme's inactivation. While a potent inhibitor of BChE, this compound is a significantly weaker inhibitor of acetylcholinesterase (AChE) and carboxylesterases (CarbE). This selective inhibition has made this compound an invaluable tool in toxicological and pharmacological research, particularly for elucidating the roles of BChE and CarbE in xenobiotic metabolism and for studying the potentiation of toxicity of other organophosphorus compounds. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailed experimental protocols for its study, and a quantitative summary of its inhibitory activity.

Core Mechanism of Action: Irreversible Inhibition of Butyrylcholinesterase

The principal molecular target of this compound is butyrylcholinesterase (BChE, EC 3.1.1.8), a serine hydrolase found in plasma, liver, and the nervous system. This compound acts as a pseudo-irreversible inhibitor, forming a stable covalent bond with the catalytic serine residue (Ser198 in human BChE) within the enzyme's active site. This process, known as phosphoramidation, renders the enzyme non-functional.

The inhibition mechanism can be described by a two-step process:

-

Reversible Binding: Initially, this compound reversibly binds to the active site of BChE to form a non-covalent Michaelis-like complex.

-

Irreversible Phosphoramidation: This is followed by the nucleophilic attack of the active site serine hydroxyl group on the phosphorus atom of this compound. This results in the formation of a stable diisopropylphosphoramidyl-enzyme conjugate and the departure of a leaving group.

Due to the stability of this covalent bond, the enzymatic activity of BChE is not readily recovered, hence the term "irreversible inhibition." Recovery of enzyme activity in vivo typically requires de novo synthesis of the BChE protein.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound is highly selective for BChE over AChE and CarbE. The following table summarizes the available quantitative data on the inhibition of these enzymes by this compound.

| Enzyme Target | Species/Source | Inhibition Metric | Value | Reference(s) |

| Butyrylcholinesterase (BChE) | Horse Serum | IC50 | 0.75 µM | |

| Carboxylesterase (CarbE) | Rat Serum | Concentration for significant inhibition | Millimolar (mM) range | [1] |

| Acetylcholinesterase (AChE) | Not specified | Weak inhibitor | - | [2] |

Role in Potentiation of Organophosphate Toxicity

A significant application of this compound in research is its ability to potentiate the toxicity of other organophosphorus compounds, such as the nerve agent soman and the pesticide carbofuran.[2][3] This potentiation is not due to a direct synergistic effect at the primary target (AChE). Instead, it is an indirect mechanism mediated by the inhibition of "scavenging" enzymes, namely BChE and CarbE.

Both BChE and CarbE can bind to and hydrolyze (detoxify) a variety of organophosphates. By pre-treating an animal model with this compound, these scavenging enzymes are inhibited. Consequently, when a subsequent dose of a toxic organophosphate like soman is administered, a larger proportion of it remains free in the circulation to reach and inhibit its primary, life-critical target, acetylcholinesterase (AChE), leading to enhanced cholinergic toxicity.[3]

Experimental Protocols

Determination of Butyrylcholinesterase Inhibition by this compound using the Ellman's Assay

This protocol describes the measurement of BChE activity and its inhibition by this compound using the colorimetric method developed by Ellman. The assay is based on the hydrolysis of the substrate butyrylthiocholine (BTC) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4]

Materials:

-

Butyrylcholinesterase (e.g., from equine serum)

-

This compound

-

Butyrylthiocholine iodide (BTC)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions in phosphate buffer.

-

Prepare a stock solution of BTC in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

BChE solution

-

This compound solution at various concentrations (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow for the irreversible inhibition to occur.

-

Initiate the reaction by adding the BTC and DTNB solutions to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each this compound concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Determination of Carboxylesterase Inhibition by this compound

This protocol describes a general method for measuring CarbE activity and its inhibition using the substrate p-nitrophenyl acetate (pNPA). CarbE hydrolyzes pNPA to p-nitrophenol, which is a chromogenic product that can be measured spectrophotometrically at 405 nm.

Materials:

-

Carboxylesterase source (e.g., rat liver microsomes or purified enzyme)

-

This compound

-

p-Nitrophenyl acetate (pNPA)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a CarbE enzyme solution in phosphate buffer.

-

Prepare a stock solution of this compound and a series of dilutions.

-

Prepare a stock solution of pNPA in a solvent such as acetonitrile or DMSO.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

CarbE solution

-

This compound solution at various concentrations (or solvent for control)

-

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the pNPA solution.

-

Monitor the increase in absorbance at 405 nm over time.

-

-

Data Analysis:

-

Calculate the reaction rates and percent inhibition as described for the BChE assay.

-

Determine the IC50 value for this compound against CarbE. Due to the lower potency, higher concentrations of this compound will be required.[1]

-

In Vivo Protocol for Assessing Potentiation of Organophosphate Toxicity

This protocol provides a general workflow for an in vivo experiment to demonstrate the potentiation of organophosphate toxicity by this compound pretreatment in a rodent model.

Materials:

-

Laboratory animals (e.g., rats)

-

This compound

-

Vehicle for injections (e.g., saline)

-

Equipment for subcutaneous injections

-

Materials for tissue collection and homogenization

-

Reagents for AChE, BChE, and CarbE activity assays

Procedure:

-

Animal Dosing:

-

Divide animals into treatment groups (e.g., vehicle control, this compound only, toxic OP only, this compound + toxic OP).

-

Administer this compound (or vehicle) to the respective groups via subcutaneous injection. A typical dose might be 1 mg/kg.[2]

-

After a pre-treatment period (e.g., 1 hour), administer the toxic organophosphate (or vehicle) to the respective groups.[2]

-

-

Observation and Sample Collection:

-

Monitor the animals for clinical signs of cholinergic toxicity (e.g., tremors, salivation, convulsions).

-

At a predetermined time point, euthanize the animals and collect tissues of interest (e.g., blood, brain, liver).

-

-

Enzyme Activity Measurement:

-

Prepare tissue homogenates and plasma samples.

-

Measure the activity of AChE, BChE, and CarbE in the collected samples using the appropriate assays (as described in sections 4.1 and 4.2).

-

-

Data Analysis:

-

Compare the severity and onset of toxicity signs between the groups.

-

Compare the levels of enzyme inhibition in the different tissues across the treatment groups. A significant decrease in AChE activity in the this compound + toxic OP group compared to the toxic OP only group would demonstrate potentiation.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of this compound action and potentiation of toxicity.

Experimental Workflow for In Vivo Potentiation Study

Caption: Workflow for in vivo potentiation of toxicity study.

References

- 1. Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of iso-OMPA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraisopropyl pyrophosphoramide, commonly known as iso-OMPA, is a powerful and highly selective irreversible inhibitor of butyrylcholinesterase (BChE). This property makes it an invaluable tool in neuroscience, pharmacology, and toxicology research. By selectively inactivating BChE, this compound allows for the precise dissection of the distinct physiological and pathological roles of BChE from those of acetylcholinesterase (AChE), the other primary cholinesterase. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, a summary of its quantitative inhibitory properties, and visualizations of its impact on signaling pathways and its application in experimental workflows.

Core Concepts: Mechanism of Action and Selectivity

This compound is an organophosphate compound that exerts its inhibitory effect by covalently binding to the active site of cholinesterases. Its selectivity for BChE over AChE is the cornerstone of its utility in research.

Mechanism of Irreversible Inhibition

The inhibitory mechanism of this compound involves the phosphorylation of the serine residue within the catalytic triad of the BChE active site. This process forms a stable, covalent adduct that is extremely slow to hydrolyze, rendering the enzyme inactive. This irreversible inhibition is critical for experiments requiring the complete and sustained ablation of BChE activity.

Selectivity for Butyrylcholinesterase

The structural differences in the active sites of BChE and AChE are responsible for the selective inhibition by this compound. The active site gorge of BChE is larger and more flexible than that of AChE, allowing for the accommodation of the bulky isopropyl groups of this compound. In contrast, the narrower gorge of AChE sterically hinders the binding of this compound, resulting in a much lower affinity and inhibitory potency. This high degree of selectivity is essential for isolating and studying the specific functions of BChE.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against BChE has been quantified in various species and tissues. The following tables summarize key quantitative data, providing a reference for experimental design.

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ | Horse Serum BChE | 0.75 µM | [1] |

| IC₅₀ | Nile Shrimp (Brain - Propionylthiocholine) | 694.7 µM | [2] |

| IC₅₀ | Nile Shrimp (Liver - Propionylthiocholine) | 10.56 µM | [2] |

| IC₅₀ | Nile Shrimp (Muscle - Propionylthiocholine) | 9.84 µM | [2] |

| IC₅₀ | Nile Shrimp (Liver - Butylthiocholine) | 12.49 µM | [2] |

| IC₅₀ | Nile Shrimp (Muscle - Butylthiocholine) | 11.42 µM | [2] |

| Kᵢ | Nile Shrimp (Liver - Butylthiocholine) | 0.2019 µM | [2] |

| Kᵢ | Nile Shrimp (Muscle - Butylthiocholine) | 0.6612 µM | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kᵢ (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

The primary application of this compound in research is to differentiate between AChE and BChE activity in biological samples. The following is a detailed protocol for the selective measurement of AChE activity using the Ellman's assay, a widely used method for quantifying cholinesterase activity.

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Procedure:

-

Stock Solution (e.g., 10 mM): Weigh the appropriate amount of this compound powder and dissolve it in a small volume of DMSO or ethanol. For example, to prepare a 10 mM stock solution of this compound (MW: 342.36 g/mol ), dissolve 3.42 mg in 1 mL of solvent.

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]

-

Working Solution: On the day of the experiment, dilute the stock solution with the appropriate assay buffer (e.g., phosphate buffer) to the desired final concentration. The final concentration of this compound will depend on the specific activity of BChE in the sample but is typically in the range of 10-100 µM for complete inhibition.

Selective Measurement of AChE Activity using Ellman's Assay

Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. By pre-incubating the sample with this compound, BChE activity is selectively inhibited, allowing for the measurement of only AChE activity.

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Phosphate buffer (0.1 M, pH 7.4)

-

DTNB solution (e.g., 10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCh) solution (e.g., 75 mM in deionized water)

-

This compound working solution (e.g., 1 mM in phosphate buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare your biological sample in phosphate buffer. The dilution factor will depend on the cholinesterase activity in the sample and should be determined empirically.

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Total Cholinesterase Activity: Sample + Phosphate Buffer

-

AChE Activity: Sample + this compound working solution (to a final concentration of 10-100 µM)

-

Blank (for each condition): Phosphate Buffer (instead of sample)

-

-

Pre-incubation with this compound: Add the this compound working solution to the designated wells and pre-incubate the plate at room temperature for a sufficient time to ensure complete inhibition of BChE (typically 20-30 minutes).

-

Initiation of Reaction: To all wells, add the DTNB solution followed by the ATCh solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank from the corresponding sample rates.

-

Total Cholinesterase Activity = Rate of reaction in the absence of this compound.

-

AChE Activity = Rate of reaction in the presence of this compound.

-

BChE Activity = Total Cholinesterase Activity - AChE Activity.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Modulation of Cholinergic Neurotransmission by this compound

The following diagram illustrates the role of BChE in a cholinergic synapse and how its inhibition by this compound leads to an accumulation of acetylcholine, thereby potentiating cholinergic signaling.

Experimental Workflow: Differentiating AChE and BChE Activity

The following diagram outlines the logical workflow for an experiment designed to determine the relative contributions of AChE and BChE to the total cholinesterase activity in a sample using this compound.

Applications in Research

The ability to selectively inhibit BChE with this compound has proven invaluable in several areas of research:

-

Neuroscience: To elucidate the role of BChE in regulating acetylcholine levels in different brain regions and its contribution to cholinergic neurotransmission.[3][4] This is particularly relevant in the study of neurodegenerative diseases like Alzheimer's disease, where the expression and activity of BChE are altered.[4][5][6]

-

Pharmacology: To screen for the selectivity of new drugs targeting either AChE or BChE. By using this compound to block BChE, the specific effects of a compound on AChE can be accurately determined.

-

Toxicology: To study the role of BChE in the detoxification of organophosphates and other xenobiotics. Research has shown that pre-treatment with this compound can potentiate the toxicity of certain compounds by preventing their hydrolysis by BChE and other carboxylesterases.[7][8]

-

Physiology: To investigate the physiological functions of BChE in various tissues, such as its role in lipid metabolism and inflammation.[5]

Conclusion

This compound is an indispensable research tool for the selective and irreversible inhibition of butyrylcholinesterase. Its use in well-established assays like the Ellman's method allows for the accurate differentiation of AChE and BChE activities, providing crucial insights into the distinct roles of these enzymes in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately advancing our understanding of cholinergic biology and related pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. glpbio.com [glpbio.com]

- 8. scielo.br [scielo.br]

Introduction to Carboxylesterases and the Role of iso-OMPA

An In-depth Technical Guide on iso-OMPA and Carboxylesterase Inhibition for Researchers, Scientists, and Drug Development Professionals.

Carboxylesterases (CES) are a superfamily of serine hydrolases crucial for the metabolism of a vast array of endogenous and exogenous compounds containing ester, amide, or thioester bonds.[1] In humans, the two major isoforms, CES1 and CES2, play significant roles in the pharmacokinetics of many clinically important drugs.[2][3] CES1 is predominantly found in the liver, while CES2 is highly expressed in the intestine.[1] These enzymes are critical in the detoxification of xenobiotics and the activation of ester prodrugs.[4]

Tetraisopropyl pyrophosphoramide, commonly known as this compound, is an organophosphate compound widely used in research as an inhibitor of carboxylesterases.[5] It functions as a selective inhibitor of butyrylcholinesterase (BuChE) and a non-specific inhibitor of various carboxylesterases, while being a poor inhibitor of acetylcholinesterase (AChE).[5][6] This selective inhibition profile makes this compound a valuable tool for differentiating between the activities of various esterases and for studying the specific roles of carboxylesterases in drug metabolism and toxicology.

This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its applications in research, particularly in the context of drug development.

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies the active site of carboxylesterases. The catalytic triad of serine hydrolases, including carboxylesterases, typically consists of a serine, a histidine, and a glutamate or aspartate residue. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate.

As an organophosphate, this compound mimics the transition state of the ester hydrolysis reaction. The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic serine residue in the active site of the carboxylesterase. This results in the formation of a stable, covalent phosphoseryl adduct, effectively rendering the enzyme inactive. Because the regeneration of the active enzyme from this phosphorylated state is extremely slow, the inhibition is considered irreversible.

Quantitative Data on this compound Inhibition

| Enzyme/Target | Species/Tissue | Substrate | IC50 | Ki | Reference |

| Butyrylcholinesterase (BuChE) | - | - | Selective Inhibitor | - | [7][8] |

| Carboxylesterase (CarbE) | Rat Plasma | - | High concentrations (mM range) required for significant inhibition | - | [5][9] |

| Cholinesterase | Nile Shrimp Liver | Butyl thiocholine (BSCh) | 12.49 µM | 0.2019 µM | [7][10] |

| Cholinesterase | Nile Shrimp Muscle | Butyl thiocholine (BSCh) | 11.42 µM | 0.6612 µM | [7][10] |

| Cholinesterase | Nile Shrimp Brain | Propionyl thiocholine (PSCh) | 694.7 µM | - | [7][10] |

| Cholinesterase | Nile Shrimp Liver | Propionyl thiocholine (PSCh) | 10.56 µM | - | [7][10] |

| Cholinesterase | Nile Shrimp Muscle | Propionyl thiocholine (PSCh) | 9.84 µM | - | [7][10] |

| Acetylcholinesterase (AChE) | Guinea Pig Plasma | - | Resistant to inhibition | - | [6] |

Experimental Protocols

General Carboxylesterase Activity Assay (Spectrophotometric)

This protocol describes a general method for measuring carboxylesterase activity using the model substrate p-nitrophenyl acetate (PNPA), which is hydrolyzed to the chromogenic product p-nitrophenol.

Materials:

-

Enzyme source (e.g., liver microsomes, recombinant CES)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

p-Nitrophenyl acetate (PNPA) stock solution (e.g., 100 mM in acetonitrile)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare the desired concentration of the enzyme source in phosphate buffer.

-

Prepare the working PNPA substrate solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 mM).

-

-

Assay Setup:

-

Add 180 µL of the enzyme solution to each well of the microplate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the PNPA working solution to each well to start the reaction.

-

Immediately place the plate in the microplate reader.

-

-

Measure Activity:

-

Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.

-

The rate of p-nitrophenol formation is proportional to the carboxylesterase activity.

-

Carboxylesterase Inhibition Assay using this compound

This protocol details how to determine the inhibitory effect of this compound on carboxylesterase activity.

Materials:

-

All materials from the General Carboxylesterase Activity Assay.

-

This compound stock solution (in a suitable solvent like DMSO or ethanol).

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add 160 µL of the enzyme solution.

-

Add 20 µL of the this compound dilutions (or solvent control) to the respective wells.

-

Pre-incubate the enzyme with this compound for a specific time (e.g., 15-30 minutes) at the desired temperature. This pre-incubation is crucial for irreversible inhibitors.

-

-

Initiate and Measure Reaction:

-

Initiate the reaction by adding 20 µL of the PNPA working solution.

-

Measure the enzymatic activity as described in the general assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to illustrate key concepts related to carboxylesterase inhibition by this compound.

Caption: Transcriptional regulation of carboxylesterase (CES) gene expression by nuclear receptors PXR and CAR.

Caption: Experimental workflow for studying drug potentiation using this compound.

Caption: Logical relationship of this compound-mediated potentiation of an ester-containing drug.

Conclusion

This compound is a valuable research tool for investigating the role of carboxylesterases in drug metabolism and toxicology. Its ability to selectively inhibit BuChE and non-specifically inhibit carboxylesterases, with minimal effect on AChE, allows for the targeted study of these enzymes. The provided protocols and diagrams serve as a guide for researchers to design and interpret experiments involving this compound. However, the lack of specific inhibitory data for this compound against individual human CES isoforms underscores the need for further research in this area to develop more selective inhibitors and to better understand the specific contributions of each CES isoform to drug metabolism. Such advancements will be critical for improving drug design and predicting drug-drug interactions.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Carboxylesterase, Butyrylcholinesterase, Acetylcholinesterase, Paraoxonase, and Albumin Pseudoesterase in Guinea Pig Plasma through Nondenaturing Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on iso-OMPA versus other Organophosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of tetraisopropyl pyrophosphoramide (iso-OMPA) and other prominent organophosphates, including chlorpyrifos, malathion, parathion, and the nerve agent sarin. The document focuses on their mechanisms of action, toxicological profiles, and the experimental methodologies used for their characterization.

Introduction: The Landscape of Organophosphate Cholinesterase Inhibitors

Organophosphates (OPs) are a class of organic compounds containing phosphorus that are widely used as pesticides and have unfortunately also been developed as chemical warfare agents.[1] The primary mechanism of toxicity for most organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve signals.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system, which can lead to paralysis and death.[3][5]

A key distinction within this class of compounds is the target selectivity of certain inhibitors. While most organophosphates target AChE, this compound (tetraisopropyl pyrophosphoramide) is a selective and irreversible inhibitor of butyrylcholinesterase (BChE), also known as pseudocholinesterase.[6][7][8] This selectivity makes this compound a valuable tool in research for differentiating between the physiological roles of AChE and BChE.[9]

Mechanism of Action: A Tale of Two Cholinesterases

The primary target of most organophosphates is the enzyme acetylcholinesterase (AChE). Organophosphates act as irreversible inhibitors by phosphorylating a serine residue within the active site of AChE.[10][11] This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine.[10][11] Many organophosphate insecticides, such as parathion and malathion, are phosphorothioates (containing a P=S bond) and require metabolic activation to their more potent oxon forms (P=O), paraoxon and malaoxon respectively, to effectively inhibit AChE.[12]

In contrast, this compound selectively inhibits butyrylcholinesterase (BChE).[6][7][8] BChE is found in plasma, liver, and the nervous system, and while it can hydrolyze acetylcholine, its physiological role is less defined than that of AChE.[1][13] It is known to hydrolyze a variety of choline esters and is involved in the metabolism of certain drugs.[6][14] The selective inhibition of BChE by this compound allows researchers to investigate the specific functions of this enzyme without directly affecting AChE activity.[9]

Signaling Pathway of Cholinergic Neurotransmission

The following diagram illustrates the normal process of cholinergic neurotransmission at a synapse.

Caption: Cholinergic Synapse Signaling Pathway.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

The following diagram illustrates the irreversible inhibition of acetylcholinesterase by a generic organophosphate.

Caption: Organophosphate Inhibition of AChE.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and other selected organophosphates. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while LD50 values indicate the lethal dose for 50% of a test population.

Table 1: Comparative IC50 Values for Cholinesterase Inhibition

| Compound | Target Enzyme | Species/Tissue | IC50 Value | Reference(s) |

| This compound | Butyrylcholinesterase (BuChE) | Nile Shrimp (Liver) | 12.49 µM | [15] |

| This compound | Butyrylcholinesterase (BuChE) | Nile Shrimp (Muscle) | 11.42 µM | [15] |

| This compound | Butyrylcholinesterase (BuChE) | Horse Serum | 0.75 µM | [4] |

| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Brain) | 10 nM | [16] |

| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Liver, adult) | 527 nM | [16] |

| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Plasma, adult) | 326 nM | [16] |

| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rainbow Trout (Brain) | 43.7 nM | [11] |

| Chlorpyrifos-oxon | Butyrylcholinesterase (BuChE) | Rainbow Trout (Brain) | 50.1 nM | [11] |

| Paraoxon | Acetylcholinesterase (AChE) | Human (Red Blood Cell) | ~0.2 µM | [17] |

| Paraoxon (methyl) | Acetylcholinesterase (AChE) | Human (Red Blood Cell) | 59 nM | [18] |

| Malaoxon | Acetylcholinesterase (AChE) | Bovine Erythrocyte | 2.4 µM | [19] |

| Malaoxon | Acetylcholinesterase (AChE) | Bovine Erythrocyte | 4.7 x 10⁻⁷ M | [20] |

| Sarin | Acetylcholinesterase (AChE) | Rat (Serum) | - | [17] |

Table 2: Comparative LD50 Values

| Compound | Route of Administration | Species | LD50 Value | Reference(s) |

| This compound | Subcutaneous | Rat | 0.6-1.9 mg/kg (enhances soman toxicity) | [15] |

| Chlorpyrifos | Oral | Rat | 135-163 mg/kg | |

| Malathion | Oral | Rat | ~1000-10,000 mg/kg | |

| Parathion | Oral | Rat | 3-13 mg/kg | [21] |

| Sarin | Intramuscular | Rat | 100 µg/kg | [22] |

Experimental Protocols

Determination of IC50 Values using the Ellman's Assay

The half-maximal inhibitory concentration (IC50) of organophosphates on cholinesterase activity is commonly determined using the Ellman's assay.[9][23] This colorimetric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.

Principle: Acetylthiocholine (or butyrylthiocholine for BChE) is used as a substrate. The cholinesterase hydrolyzes the substrate into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[23] The rate of color production is directly proportional to the cholinesterase activity. By measuring this rate in the presence of varying concentrations of an inhibitor, an IC50 value can be calculated.[9]

Materials:

-

Purified acetylcholinesterase or butyrylcholinesterase

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Organophosphate inhibitor of interest

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the organophosphate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

-

Prepare the Ellman's reagent solution by dissolving DTNB in phosphate buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the following in order:

-

Phosphate buffer

-

Enzyme solution (AChE or BChE)

-

Different concentrations of the organophosphate inhibitor (or buffer for the control).

-

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Initiation of Reaction:

-

Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately after adding the substrate, start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Workflow for IC50 Determination using Ellman's Assay:

Caption: IC50 Determination Workflow.

Determination of Acute Oral Toxicity (LD50) - OECD Test Guideline 425

The acute oral toxicity, expressed as the LD50, is determined using standardized protocols such as the OECD Test Guideline 425, also known as the Up-and-Down Procedure (UDP).[2][15][23] This method is designed to estimate the LD50 using a minimal number of animals.[15]

Principle: The UDP is a sequential dosing test. A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. This process continues until a stopping criterion is met. The LD50 is then calculated from the pattern of outcomes.[15][23]

Animals:

-

Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.[2][19]

Procedure:

-

Dose Selection:

-

An initial starting dose is selected based on available information about the substance's toxicity.

-

A dose progression factor is chosen (commonly 3.2).

-

-

Dosing:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally via gavage.

-

Animals are dosed sequentially, typically at 48-hour intervals.[2]

-

-

Observation:

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[23]

-

Body weight is recorded at regular intervals.

-

-

Dose Adjustment:

-

The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.

-

-

Stopping Criteria:

-

The test is stopped when one of the pre-defined criteria is met, such as:

-

Three consecutive animals survive at the upper dose limit.

-

A certain number of reversals in outcome (e.g., survival followed by death or vice versa) have occurred.

-

A maximum number of animals have been used.

-

-

-

Data Analysis:

-

The LD50 is calculated using a maximum likelihood method based on the sequence of outcomes.[2]

-

Logical Flow of the Up-and-Down Procedure for LD50 Determination:

Caption: LD50 Determination Workflow (UDP).

Conclusion

This technical guide has provided a detailed comparison of this compound with other significant organophosphates. The key differentiator for this compound is its selective inhibition of butyrylcholinesterase, making it an invaluable tool for dissecting the distinct roles of AChE and BChE in physiological and toxicological processes. The provided quantitative data, presented in a clear tabular format, allows for a direct comparison of the potencies of these compounds. Furthermore, the detailed experimental protocols for determining IC50 and LD50 values offer researchers a practical guide for conducting such assessments in their own laboratories. The visualizations of the cholinergic signaling pathway and the mechanism of AChE inhibition provide a clear conceptual framework for understanding the molecular basis of organophosphate action. This comprehensive resource is intended to support the research and development efforts of professionals in the fields of toxicology, pharmacology, and drug discovery.

References

- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Neurotrophic signaling molecules associated with cholinergic damage in young and aged rats: environmental enrichment as potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Social Isolation: How Can the Effects on the Cholinergic System Be Isolated? [frontiersin.org]

- 13. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]

- 17. Cholinergic and Neuroimmune Signaling Interact to Impact Adult Hippocampal Neurogenesis and Alcohol Pathology Across Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. scribd.com [scribd.com]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. nucro-technics.com [nucro-technics.com]

- 23. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]

An In-depth Technical Guide to the History and Discovery of iso-OMPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and discovery of Tetraisopropyl pyrophosphoramide, commonly known as iso-OMPA. It details the initial synthesis, early experimental observations, and the pivotal research that established its significance as a selective inhibitor of butyrylcholinesterase (BChE). This document includes detailed experimental protocols from foundational studies, quantitative data on its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows. The content is intended for researchers, scientists, and professionals in drug development who are interested in the origins and scientific exploration of cholinesterase inhibitors.

Introduction

The discovery of this compound is rooted in the broader history of organophosphorus chemistry, which saw significant advancements in the mid-20th century. Initially explored for their potential as insecticides, compounds in this class were found to possess potent biological activity, primarily through the inhibition of cholinesterases. The pioneering work of German chemist Gerhard Schrader on nerve agents like Tabun and Sarin laid the groundwork for the synthesis and investigation of a wide array of related organophosphorus compounds.[1][2] this compound emerged from this era of exploration as a compound of particular scientific interest due to its remarkable and specific inhibitory action on butyrylcholinesterase (BChE), also known as pseudocholinesterase, while having a significantly lesser effect on acetylcholinesterase (AChE). This selectivity has made this compound an invaluable tool in differentiating the physiological roles of these two closely related enzymes.

History and Discovery

The definitive discovery and initial characterization of this compound's selective inhibitory properties can be attributed to the work of W. N. Aldridge in the early 1950s. In his seminal 1953 paper, "The differentiation of true and pseudo cholinesterase by organo-phosphorus compounds," Aldridge detailed the differential inhibition of cholinesterases by a series of organophosphorus compounds, with this compound (referred to as tetraisopropyl pyrophosphate in the paper) being a key subject of investigation.[3][4] This research provided the first clear evidence of its potent and selective action against BChE.

Synthesis

The synthesis of this compound, or N,N′,N″,N‴-Tetraisopropylpyrophosphoramide, is achieved through the reaction of isopropyl amine with pyrophosphoryl tetrachloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method for the synthesis of pyrophosphoramides from that era.

-

Materials:

-

Isopropyl amine

-

Pyrophosphoryl tetrachloride

-

Anhydrous chloroform (solvent)

-

Diethyl ether

-

-

Procedure:

-

Isopropyl amine is dissolved in anhydrous chloroform.

-

The solution is cooled to -78°C in a dry ice/acetone bath.

-

Pyrophosphoryl tetrachloride is added dropwise to the cooled solution with constant stirring. The formation of a white precipitate (isopropylamine hydrochloride) is observed.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The mixture is then heated to 60°C for 3 hours to ensure the completion of the reaction.

-

The resulting suspension is filtered to remove the isopropylamine hydrochloride precipitate.

-

The filtrate, a yellow solution, is collected, and diethyl ether is added to precipitate the crude this compound as a white solid.

-

The solid product is collected by filtration and can be further purified by recrystallization.

-

Mechanism of Action

This compound is an irreversible inhibitor of butyrylcholinesterase. Like other organophosphorus compounds, its mechanism of action involves the phosphorylation of the serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing its natural substrate, butyrylcholine.

The selectivity of this compound for BChE over AChE is attributed to structural differences in the active sites of the two enzymes. The bulkier isopropyl groups of this compound are better accommodated by the larger active site gorge of BChE, leading to a much higher rate of inhibition compared to the more sterically hindered active site of AChE.

Signaling Pathway: Cholinesterase Inhibition

Caption: Cholinesterase inhibition by this compound.

Key Experiments and Quantitative Data

The foundational research by W. N. Aldridge in 1953 provided the first quantitative data on the selective inhibition of BChE by this compound.

Experimental Protocol: Measurement of Cholinesterase Activity (Aldridge, 1953)

-

Principle: The activity of cholinesterases was measured manometrically by quantifying the carbon dioxide evolved from a bicarbonate-Ringer solution due to the production of acetic acid from the hydrolysis of acetylcholine.

-

Apparatus: Warburg manometers.

-

Reagents:

-

Bicarbonate-Ringer solution (0.025 M-NaHCO3, 0.12 M-NaCl, 0.002 M-KCl, 0.002 M-CaCl2, 0.001 M-MgCl2)

-

Acetylcholine bromide substrate

-

Enzyme preparations (e.g., rat brain homogenate for AChE, horse serum for BChE)

-

This compound solutions of varying concentrations

-

-

Procedure:

-

The main compartment of the Warburg flask contained the bicarbonate-Ringer solution and the enzyme preparation.

-

The side arm of the flask contained the acetylcholine substrate.

-

The flasks were gassed with a mixture of 95% N2 and 5% CO2 and equilibrated in a water bath at 37°C.

-

For inhibition studies, the enzyme was pre-incubated with this compound for a defined period before the addition of the substrate.

-

The reaction was initiated by tipping the substrate from the side arm into the main compartment.

-

Manometer readings were taken at regular intervals to measure the rate of CO2 evolution, which is proportional to the rate of acetylcholine hydrolysis.

-

Quantitative Data: Cholinesterase Inhibition by this compound

| Compound | Enzyme Source (Predominant Enzyme) | Substrate | I50 (M) | Reference |

| This compound | Horse Serum (BChE) | Acetylcholine | ~1 x 10-6 | Aldridge (1953) |

| This compound | Rat Brain (AChE) | Acetylcholine | > 1 x 10-3 | Aldridge (1953) |

Toxicology Data

Early toxicological studies on organophosphorus compounds were crucial for understanding their potential as insecticides and for assessing their risk to non-target species.

| Compound | Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference |

| This compound | Rat | Oral | ~150 | Early toxicological data |

Experimental Workflow: Discovery and Characterization of this compound

Caption: Experimental workflow for this compound.

Conclusion

The discovery and characterization of this compound in the early 1950s marked a significant milestone in the study of cholinesterases. Its high degree of selectivity for butyrylcholinesterase over acetylcholinesterase provided the scientific community with a powerful chemical tool to dissect the distinct physiological and toxicological roles of these two enzymes. The foundational work on this compound not only advanced our understanding of enzyme kinetics and inhibitor design but also paved the way for the development of more sophisticated and selective cholinesterase inhibitors for therapeutic applications. This technical guide serves to consolidate the historical and scientific data surrounding the emergence of this important research compound.

References

- 1. Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The differentiation of true and pseudo cholinesterase by organo-phosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Irreversible Inhibition Kinetics of iso-OMPA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the irreversible inhibition kinetics of tetraisopropyl pyrophosphoramide (iso-OMPA), a selective organophosphate inhibitor of butyrylcholinesterase (BChE). It delves into the mechanism of action, kinetic parameters, experimental protocols for their determination, and the downstream signaling consequences of BChE inhibition.

Core Principles of this compound Irreversible Inhibition

This compound is a selective and irreversible inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[1][2][3] Unlike reversible inhibitors, which form transient complexes with their target enzyme, irreversible inhibitors like this compound form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[4]

The mechanism of irreversible inhibition by organophosphates, including this compound, proceeds in a two-step fashion. Initially, the inhibitor non-covalently binds to the active site of the enzyme to form an initial enzyme-inhibitor complex (E-I). This is followed by the phosphorylation of a catalytically essential serine residue within the active site, forming a stable, covalent adduct (E-P). This phosphorylation step is effectively irreversible under physiological conditions.

The kinetics of this process can be described by the following equation:

E + I <=>[Ki] E-I ->[k2] E-P

Where:

-

E is the free enzyme.

-

I is the inhibitor.

-

E-I is the reversible enzyme-inhibitor complex.

-

E-P is the phosphorylated, irreversibly inhibited enzyme.

-

Ki is the dissociation constant for the initial reversible binding step (Ki = k-1/k1). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

-

k2 (also known as k_inact) is the first-order rate constant for the phosphorylation step. It represents the maximal rate of inactivation.

The overall efficiency of an irreversible inhibitor is often described by the bimolecular rate constant (k_i or k_inact/Ki) , which represents the overall rate of enzyme inactivation.

Quantitative Kinetic Data

| Inhibitor | Enzyme | Substrate | Kinetic Parameter | Value | Source |

| This compound | Butyrylcholinesterase (Nile shrimp liver) | Butylthiocholine (BSCh) | IC50 | 12.49 µM | [1] |

| This compound | Butyrylcholinesterase (Nile shrimp muscle) | Butylthiocholine (BSCh) | IC50 | 11.42 µM | [1] |

| This compound | Butyrylcholinesterase (Nile shrimp liver) | Butylthiocholine (BSCh) | Ki | 0.2019 µM | [1] |

| This compound | Butyrylcholinesterase (Nile shrimp muscle) | Butylthiocholine (BSCh) | Ki | 0.6612 µM | [1] |

| Chlorpyrifos oxon | Human Butyrylcholinesterase | Butyrylthiocholine | ki (bimolecular rate constant) | 3048 nM⁻¹ h⁻¹ | |

| Chlorpyrifos oxon | Human Butyrylcholinesterase | Butyrylthiocholine | KD | 2.02 nM |

Experimental Protocols

The determination of the kinetic parameters for irreversible inhibitors requires specific experimental designs. A widely used method for measuring cholinesterase activity is the Ellman's assay.

Ellman's Assay for Butyrylcholinesterase Activity

This spectrophotometric assay is based on the reaction of the thiol product of substrate hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.

Materials:

-

Butyrylcholinesterase (BChE) enzyme solution

-

Butyrylthiocholine (BTCh) iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (inhibitor)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BTCh in water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add phosphate buffer, DTNB solution, and the desired concentration of this compound.

-

Add the BChE enzyme solution to the wells and pre-incubate for a specific period to allow for inhibitor binding and inactivation.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the BTCh substrate to the wells.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the BChE activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance versus time plot.

-

Determination of Irreversible Inhibition Constants (k_inact and Ki)

To determine the kinetic parameters of irreversible inhibition, a progress curve analysis is typically employed.

Procedure:

-

Generate Progress Curves:

-

Perform the Ellman's assay as described above with varying concentrations of this compound.

-

For each inhibitor concentration, record the absorbance at regular intervals over a prolonged period to obtain a full progress curve (product formation over time).

-

-

Data Analysis:

-

The progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.

-

Fit the progress curve data for each inhibitor concentration to the following equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs): [P] = (v_s * t) + ((v_0 - v_s) / k_obs) * (1 - exp(-k_obs * t)) Where:

-

[P] is the product concentration at time t

-

v_0 is the initial rate of reaction

-

v_s is the final steady-state rate

-

k_obs is the observed rate of inactivation

-

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

-

Fit the resulting plot to the following equation to determine k_inact and Ki: k_obs = k_inact * [I] / (Ki * (1 + [S]/Km) + [I]) Where:

-

[S] is the substrate concentration

-

Km is the Michaelis-Menten constant for the substrate

-

-

Mandatory Visualizations

Signaling Pathways Affected by BChE Inhibition

The inhibition of BChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft and other tissues. This excess acetylcholine can persistently activate both nicotinic and muscarinic acetylcholine receptors, leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and other cellular processes.

Caption: Signaling pathway activated by BChE inhibition.

Experimental Workflow for Determining Irreversible Inhibition Kinetics

The following diagram illustrates the logical flow of an experiment designed to determine the kinetic constants of an irreversible inhibitor like this compound.

Caption: Workflow for irreversible inhibition kinetics.

Mechanism of Irreversible Inhibition by this compound

This diagram illustrates the two-step mechanism of irreversible inhibition of BChE by this compound.

Caption: Mechanism of irreversible BChE inhibition.

References

role of iso-OMPA in toxicology studies

An In-depth Technical Guide on the Role of iso-OMPA in Toxicology Studies

Introduction

Tetraisopropyl pyrophosphoramide, commonly known as this compound, is a synthetic organophosphorus compound widely recognized in pharmacology and toxicology as a selective and irreversible inhibitor of butyrylcholinesterase (BChE).[1][2][3] Unlike many other organophosphates that indiscriminately inhibit both acetylcholinesterase (AChE) and BChE, this compound's high specificity for BChE makes it an invaluable tool for researchers.[4] This selectivity allows for the precise dissection of the distinct physiological and toxicological roles of these two important cholinesterases. In toxicology studies, this compound is primarily used to investigate the protective functions of BChE against other organophosphorus nerve agents and pesticides, and to explore the consequences of BChE inhibition on overall cholinergic system function.

Core Mechanism of Action

This compound exerts its inhibitory effect by covalently binding to the serine residue within the active site of the BChE enzyme.[5] This phosphorylation results in a stable, inactive enzyme adduct, effectively removing BChE from its role as a bioscavenger of various choline esters and other xenobiotics.[5] While its primary target is BChE, this compound has also been shown to significantly inhibit plasma carboxylesterases (CarbE), another family of enzymes involved in the detoxification of certain compounds.[1][6]

Crucially, at concentrations that produce complete inhibition of BChE, this compound has only a marginal effect on AChE, the enzyme responsible for terminating neurotransmission at cholinergic synapses.[7] This differential activity is the cornerstone of its utility in experimental toxicology.

Key Roles in Toxicological Research

Potentiation of Organophosphate and Carbamate Toxicity

A primary application of this compound is to study how the inhibition of "non-specific" binding sites affects the toxicity of other cholinesterase inhibitors. BChE and CarbE are often referred to as "scavenger" enzymes that can bind to and detoxify organophosphates and carbamates before they reach their primary target, AChE, in the nervous system.

By pretreating animal models with this compound, researchers can effectively remove the protective shield provided by BChE and CarbE. This leads to a significant potentiation of the toxicity of subsequently administered compounds like the nerve agent soman or the pesticide carbofuran.[6][8] For instance, a dose of soman that produces no toxic signs in a normal rat can become severely toxic or lethal when administered after this compound pretreatment.[6] This potentiation occurs because more of the toxic agent is available to inhibit AChE in critical tissues like the brain and skeletal muscles, leading to hypercholinergic crisis.[6]

Differentiation of Cholinesterase Activity

In complex biological samples containing both AChE and BChE, this compound is used to isolate and measure the activity of each enzyme independently. By incubating a sample with this compound, BChE activity is selectively eliminated. The remaining cholinesterase activity can then be measured and attributed solely to AChE. This technique is fundamental for understanding the relative expression and contribution of each enzyme in different tissues and under various pathological conditions.

Neuromuscular Junction Studies

In isolated neuromuscular preparations, such as the rat phrenic nerve-diaphragm, this compound helps elucidate the specific roles of cholinesterases at the synapse. Studies have shown that concentrations of this compound that selectively inhibit BChE do not directly affect nerve impulse transmission but do enhance the muscle-blocking action of exogenous butyrylcholine.[7] At much higher concentrations, this compound can exhibit a weak, curare-like blocking effect on neuromuscular transmission and may also inhibit AChE to a small degree.[7]

Data Presentation: Inhibitory Potency and Experimental Dosing

The following table summarizes key quantitative data regarding the use of this compound in various toxicological and pharmacological studies.

| Parameter | Species/Tissue | Substrate | Value | Reference |

| IC₅₀ | Nile Shrimp (Brain) | Propionyl Thiocholine | 694.7 µM | [1] |

| IC₅₀ | Nile Shrimp (Liver) | Propionyl Thiocholine | 10.56 µM | [1] |

| IC₅₀ | Nile Shrimp (Muscle) | Propionyl Thiocholine | 9.84 µM | [1] |

| IC₅₀ | Nile Shrimp (Liver) | Butyl Thiocholine (BSCh) | 12.49 µM | [1] |

| IC₅₀ | Nile Shrimp (Muscle) | Butyl Thiocholine (BSCh) | 11.42 µM | [1] |

| IC₅₀ | Horse Serum BChE | Aryl Acylamidase Activity | 0.75 µM | [9] |

| Experimental Dose | Rat (in vivo) | Potentiation of Soman | 0.6-1.9 mg/kg (s.c.) | [1] |

| Experimental Dose | Rat (in vivo) | Potentiation of Carbofuran | 1 mg/kg (s.c.) | [8] |

| Experimental Conc. | Rat Phrenic Nerve-Diaphragm | Near complete BChE inhibition | 3 µM | [7] |

| Experimental Conc. | Rat Phrenic Nerve-Diaphragm | Complete BChE inhibition | 30 µM | [7] |

| Experimental Conc. | Rat Phrenic Nerve-Diaphragm | Marginal AChE inhibition | 300 µM | [7] |

Experimental Protocols

Protocol 1: Potentiation of Soman Toxicity in Rats

-

Objective: To demonstrate that inhibition of BChE and CarbE by this compound increases the toxicity of the nerve agent soman.

-

Animal Model: Male Sprague-Dawley rats.[6]

-

Methodology:

-

A control group receives a subcutaneous (s.c.) injection of soman at a dose known to produce no overt signs of toxicity (e.g., 25 µg/kg).[6]

-

A test group is pretreated with this compound (e.g., 1 mg/kg, s.c.).[6]

-

One hour after this compound administration, the test group receives the same dose of soman (25 µg/kg, s.c.).[6]

-

Both groups are observed for signs of hypercholinergic activity, such as tremors, salivation, and convulsions.[6][8]

-

At a predetermined time point, animals are euthanized, and tissues (plasma, liver, brain, skeletal muscle) are collected.

-

Tissue homogenates are analyzed for AChE, BChE, and CarbE activity using appropriate substrates and spectrophotometric methods.

-

Skeletal muscle tissue is examined histologically for signs of necrosis.[6]

-

-

Expected Outcome: The this compound pretreated group will show severe signs of toxicity and significantly greater inhibition of AChE in the brain and muscles compared to the group receiving soman alone.[6]

Protocol 2: Selective Cholinesterase Inhibition in an Ex Vivo Preparation

-

Objective: To characterize the selective inhibition of BChE by this compound in an isolated tissue preparation.

-

Preparation: Rat isolated phrenic nerve-diaphragm preparation, maintained in an organ bath with physiological solution.[7]

-

Methodology:

-

The preparation is allowed to equilibrate, and baseline contractile responses to nerve stimulation are recorded.

-

This compound is added to the organ bath at a specific concentration (e.g., 30 µM) for a defined period (e.g., 15 minutes).[7]

-

Following incubation, the tissue is washed, and cholinesterase activity is assayed to confirm selective BChE inhibition.

-

The sensitivity of the preparation to exogenously applied acetylcholine and butyrylcholine is tested by adding these agonists to the bath and measuring the resulting neuromuscular blockade or muscle contraction.

-

-

Expected Outcome: A concentration of 30 µM this compound will cause complete and stable inhibition of BChE with minimal impact on AChE.[7] This will result in a sustained increase in the neuromuscular blocking action of butyrylcholine, but not acetylcholine.[7]

Visualizations

Caption: Mechanism of this compound's selective inhibition of esterase enzymes.

Caption: Experimental workflow for a toxicity potentiation study using this compound.

Caption: Logical pathway of this compound-induced potentiation of toxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of the selective inhibitor of cholinesterase tetramonoisopropyl pyrophosphortetramide on the rat phrenic nerve-diaphragm preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of Butyrylcholinesterase (BuChE) with the Selective Inhibitor iso-OMPA: A Technical Guide

Abstract

Butyrylcholinesterase (BuChE), historically considered a secondary enzyme to acetylcholinesterase (AChE), is emerging as a crucial player in a diverse range of physiological and pathological processes. While its role in metabolizing xenobiotics like the muscle relaxant succinylcholine is well-established, recent research has illuminated its involvement in cholinergic neurotransmission, lipid metabolism, and the regulation of the orexigenic hormone ghrelin.[1][2][3] In neurodegenerative conditions such as Alzheimer's disease, BuChE activity increases as AChE levels decline, making it a significant therapeutic target.[4][5] The selective inhibitor, tetraisopropyl pyrophosphoramide (iso-OMPA), serves as a critical research tool to differentiate BuChE from AChE activity, thereby enabling a more precise investigation of its specific functions. This guide provides an in-depth overview of BuChE's physiological roles, detailed experimental protocols for its study using this compound, and a summary of key quantitative data to support researchers, scientists, and drug development professionals in this evolving field.

Introduction to Butyrylcholinesterase (BuChE)

Butyrylcholinesterase (E.C. 3.1.1.8) is a serine hydrolase that belongs to the cholinesterase family of enzymes, alongside the more extensively studied acetylcholinesterase (AChE; E.C. 3.1.1.7).[1] Although BuChE and AChE share structural similarities, they differ in substrate specificity and tissue distribution.[4][6] While AChE is primarily found at neuromuscular junctions and cholinergic synapses, where it rapidly hydrolyzes acetylcholine (ACh) to terminate neurotransmission, BuChE is ubiquitously distributed throughout the body.[7] It is synthesized predominantly in the liver and is abundant in blood plasma, but is also present in the central nervous system (CNS), pancreas, and other tissues.[1][7] This widespread distribution suggests functions beyond simple ACh hydrolysis, a notion supported by a growing body of evidence.[8]

Emerging and Established Physiological Roles of BuChE

Xenobiotic Metabolism and Detoxification

One of the most well-documented roles of BuChE is in pharmacology and toxicology. It is responsible for the hydrolysis and inactivation of the short-acting muscle relaxant succinylcholine.[1] Individuals with genetic variants of BuChE that result in low or absent enzyme activity experience prolonged apnea following administration of this drug.[1] Furthermore, BuChE acts as a "bioscavenger," neutralizing toxic compounds, including organophosphate pesticides and nerve agents, before they can reach their primary target, AChE.[8][9]

Co-regulation of Cholinergic Neurotransmission

In the CNS, BuChE contributes to the regulation of acetylcholine levels.[10] While AChE is the primary enzyme for ACh hydrolysis in a healthy brain, BuChE can compensate for AChE when its levels are depleted or inhibited.[11] This compensatory role becomes particularly significant in the progression of Alzheimer's disease (AD), where AChE activity tends to decrease, while BuChE activity is observed to increase or remain stable.[4][5] This shift elevates the importance of BuChE in regulating cholinergic tone in the diseased brain, making it a key therapeutic target.[12]

The BuChE-Ghrelin Axis: A Role in Metabolism

A novel and significant physiological role for BuChE is its regulation of ghrelin, the "hunger hormone."[2] Ghrelin exists in two forms: an acylated, active form that stimulates appetite, and a desacyl, inactive form. BuChE hydrolyzes the octanoyl group from acylated ghrelin, converting it to its inactive state.[2][13] This "BuChE-ghrelin axis" has profound implications for energy homeostasis. Studies have shown that BuChE knockout mice are prone to obesity when fed a high-fat diet, a phenotype that can be rescued by BuChE gene transfer.[14][15] By modulating ghrelin levels, BuChE influences food intake, weight gain, and glucose homeostasis.[2][13][15]

Figure 1: The BuChE-Ghrelin signaling pathway for appetite regulation.

Involvement in Lipid Metabolism

Beyond its specific action on ghrelin, BuChE is increasingly implicated in broader lipid metabolism.[3][16] The enzyme is abundant in tissues with active lipid processing, such as the liver and intestine.[3] Evidence suggests BuChE can hydrolyze lipidic substrates like 4-methylumbelliferyl (4-mu) palmitate and may play a role in the metabolism of fatty acids and cannabinoids.[3][17] This lipolytic activity could be relevant in pathologies like Alzheimer's disease, where both elevated BuChE and impaired lipid levels are observed.[3]

Role in Alzheimer's Disease Pathology